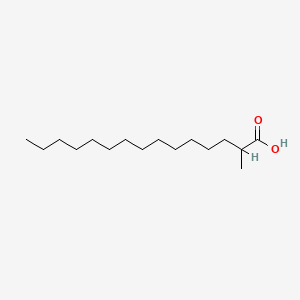

2-Methylpentadecanoic acid

Description

Contextualization within Branched-Chain Fatty Acid Chemistry

Branched-chain fatty acids are a diverse group of fatty acids that possess one or more methyl groups along their aliphatic chain. gerli.com This structural feature prevents them from packing as tightly as straight-chain fatty acids, which in turn influences the fluidity of cell membranes where they are incorporated. vulcanchem.com BCFAs are commonly found in the lipids of microorganisms, particularly bacteria, as well as in marine organisms, plant waxes, and the fat of ruminant animals. vulcanchem.comgerli.com

The position of the methyl group defines different types of BCFAs. The most common are the iso series, with a methyl group on the penultimate carbon, and the anteiso series, with a methyl group on the third-to-last carbon. gerli.com 2-Methylpentadecanoic acid belongs to a different class, characterized by methylation at the alpha-carbon (C-2). nih.govvulcanchem.com This alpha-methylation presents a steric hindrance that significantly affects its metabolic processing within cells. iaea.org Specifically, the presence of a substituent at the C-2 position can inhibit beta-oxidation, the primary pathway for fatty acid degradation. iaea.org

In nature, alpha-methylated fatty acids are less common than iso- and anteiso-branched acids but have been identified in specific biological contexts. For instance, they are found in the uropygial glands of birds and the Harderian glands of some mammals. gerli.com Research has also identified related compounds, such as 2-methylhexadecanoic acid (2-methylpalmitic acid), in marine sponges. vulcanchem.comthegoodscentscompany.com The study of these compounds provides insight into specialized lipid metabolism and the chemical adaptations of organisms to their environments.

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₆H₃₂O₂ | nih.govchembk.com |

| Molecular Weight | 256.42 g/mol | nih.govnist.gov |

| CAS Number | 25354-92-1 | nih.govchembk.com |

| Physical Description | Not specified, but is a long-chain fatty acid | nih.govvulcanchem.com |

| Boiling Point (est.) | 346.15 °C | chembk.com |

| Density (est.) | 0.8736 g/cm³ | chembk.com |

| InChIKey | XEFOHUNTIRSZAC-UHFFFAOYSA-N | nih.gov |

Historical Perspectives in Chemical Synthesis Research

A pivotal method in the historical synthesis of methyl-branched fatty acids involves the alkylation of an anion derived from an oxazoline (B21484). iaea.org This strategic approach allows for the precise introduction of a methyl group at a desired position on the fatty acid backbone. iaea.org This and similar synthetic methodologies have been crucial for producing alpha-methyl-branched fatty acids to investigate their metabolic fate. For instance, the synthesis of 14-(p-iodophenyl)-2-(R,S)-methyltetradecanoic acid was undertaken to evaluate how alpha-methylation affects myocardial uptake and metabolism compared to other branched and unbranched analogues. iaea.org These synthetic efforts have been instrumental in advancing the study of fatty acid metabolism and in the development of new diagnostic agents. iaea.orgtaylorandfrancis.com

Current Academic Research Landscape and Significance

The current research landscape for this compound and related alpha-methylated fatty acids is multifaceted, with significant findings in natural product chemistry, metabolic science, and chemical ecology.

A prominent area of research is the identification and characterization of novel BCFAs from natural sources, particularly marine invertebrates. Sponges of the genera Agelas and Amphimedon have been found to contain a variety of 2-methoxy- and 2-methyl-branched fatty acids, including derivatives of pentadecanoic acid. nih.govnih.govresearchgate.net These discoveries are significant as they expand the known diversity of lipids in nature and suggest the existence of unique biosynthetic pathways, which may originate from symbiotic bacteria living within the sponges. nih.govresearchgate.net

In the field of chemical ecology, this compound has been identified as a semiochemical. It is a component of the scent gland secretions of the Central American burrowing snake (Loxocemus bicolor), indicating a potential role in chemical communication. Furthermore, studies on insect chemistry have identified the methyl ester of 14-methylpentadecanoic acid as a potential pheromone in the beetle K. angulifera. bibliomed.org Research on the German cockroach (Blattella germanica) has shown that methyl-branched long-chain fatty acids are essential precursors for the biosynthesis of cuticular hydrocarbons, which include contact sex pheromones crucial for courtship. plos.org

Metabolic studies continue to be a key focus. The alpha-methyl group in compounds like this compound is known to inhibit β-oxidation. iaea.org Research on the metabolism of the related compound 2-methylpalmitate in rat liver has shown that it undergoes both mitochondrial and peroxisomal β-oxidation. thegoodscentscompany.com Further research has explored the metabolic effects of BCFAs on liver cells. For example, studies using the HepG2 cell line have investigated how BCFAs can influence the expression of genes related to lipid synthesis. researchgate.net Additionally, radioiodinated versions of alpha-methyl-branched fatty acids have been synthesized and evaluated for their potential use in myocardial metabolic imaging, as their altered metabolism can lead to retention in heart tissue, providing a clearer diagnostic picture. iaea.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

25354-92-1 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2-methylpentadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |

InChI Key |

XEFOHUNTIRSZAC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(C)C(=O)O |

Other CAS No. |

72000-71-6 25354-92-1 |

Origin of Product |

United States |

Occurrence and Distribution of 2 Methylpentadecanoic Acid in Biological Systems

Natural Occurrence in Microbial Isolates

Identification in Bacterial Species (e.g., Bacillus subtilis, Streptomyces species)

2-Methylpentadecanoic acid, a branched-chain fatty acid, has been identified in various bacterial species, playing a role in their cellular composition.

In Bacillus subtilis , this fatty acid is part of a group of four pairs of fatty acids produced by the bacterium. cdnsciencepub.com These pairs include iso-C14 and iso-C16 (12-methyltridecanoic and 14-methylpentadecanoic acids), anteiso-C15 and anteiso-C17, iso-C15 and iso-C17, and n-C14 and n-C16. cdnsciencepub.com The relative abundance of these fatty acids is influenced by the availability of precursors for their terminal portions. cdnsciencepub.com Studies have shown that the addition of specific branched-chain amino acids or short-chain fatty acids to the growth medium can increase the synthesis of the corresponding fatty acid pairs. cdnsciencepub.com For instance, a cell-free system of B. subtilis requires α-ketoisovalerate for the synthesis of 14-methylpentadecanoic acid. cdnsciencepub.com Furthermore, research on Bacillus subtilis mutants has demonstrated that the bacterium can utilize both (S)-(+)- and (R)-(-)-isomers of 2-methylbutyrate (B1264701) as primers to synthesize anteiso fatty acids. nih.gov Isotope labeling studies have further elucidated the metabolic pathways, showing that carbon from valine and methionine can be incorporated into the backbone of 12-methyltridecanoic and 14-methylpentadecanoic acid. biorxiv.org

Streptomyces species are also known to contain this compound as a component of their cellular fatty acids. In a study of alkalitolerant, mesophilic Streptomyces strains, 14-methylpentadecanoic acid (iso-C16:0) was found to be one of the predominant fatty acids, alongside others like 12-methyltetradecanoic acid (anteiso-C15:0) and hexadecanoic acid (C16:0). tubitak.gov.tr The fatty acid profile of Streptomyces is a useful chemotaxonomic marker. researchgate.net For example, the novel species Streptomyces smaragdinus, isolated from the gut of a fungus-growing termite, exhibits a fatty acid profile where 14-methylpentadecanoic acid (iso-C16:0) is a major component. nih.govnih.gov Similarly, analysis of Streptomyces coelicolor links the synthesis of 14-methylpentadecanoic acid (iso-C16) to the metabolism of the amino acid valine. jmb.or.kr

Isolation from Marine Microorganisms

Marine microorganisms are another significant source of this compound. A study analyzing the fatty acid methyl ester (FAME) profiles of cultivable bacteria from the southwest coast of India identified 3-hydroxy-14-methylpentadecanoic acid (C16:0iso 3OH) in isolates from Mangalore samples. researchgate.net This indicates the presence of derivatives of this compound in marine bacterial communities. Furthermore, actinobacteria isolated from marine mussels (Mytilus galloprovincialis) in the Black Sea were identified as members of the Streptomyces genus and were characterized by a high content of branched-chain fatty acids, including 14-methylpentadecanoic acid. researchgate.net

Interactive Data Table: this compound in Microbial Isolates

| Microorganism | Fatty Acid Identified | Key Findings | References |

| Bacillus subtilis | 14-Methylpentadecanoic acid (iso-C16) | Part of the iso-C14 and iso-C16 fatty acid pair. Synthesis is influenced by precursor availability. | cdnsciencepub.com |

| Bacillus subtilis | 14-Methylpentadecanoic acid | Synthesized from α-ketoisovalerate in a cell-free system. | cdnsciencepub.com |

| Bacillus subtilis | Anteiso fatty acids | Mutants can utilize 2-methylbutyrate isomers as primers for synthesis. | nih.gov |

| Bacillus subtilis | 14-Methylpentadecanoic acid | Carbon from valine and methionine is incorporated into its backbone. | biorxiv.org |

| Streptomyces species (alkalitolerant, mesophilic) | 14-Methylpentadecanoic acid (iso-C16:0) | A predominant fatty acid in these strains. | tubitak.gov.tr |

| Streptomyces smaragdinus | 14-Methylpentadecanoic acid (iso-C16:0) | A major fatty acid component in this novel species. | nih.govnih.gov |

| Streptomyces coelicolor | 14-Methylpentadecanoic acid (iso-C16) | Synthesis is linked to valine metabolism. | jmb.or.kr |

| Marine Bacteria (Mangalore isolates) | 3-hydroxy-14-methylpentadecanoic acid (C16:0iso 3OH) | A derivative found in marine bacterial communities. | researchgate.net |

| Marine Actinobacteria (Streptomyces sp. from mussels) | 14-Methylpentadecanoic acid | High content found in these marine isolates. | researchgate.net |

Presence in Marine Invertebrates (e.g., Sponges, Mussels)

This compound and its derivatives are frequently identified in the lipid profiles of marine invertebrates, particularly sponges and mussels.

In sponges , a variety of methoxy- and hydroxy-derivatives of this compound have been discovered. For instance, 2-methoxy-14-methylpentadecanoic acid was identified in the phospholipids (B1166683) of the Caribbean sponge Amphimedon complanata. gerli.com It is suggested that these compounds may originate from bacteria that live in symbiosis with the sponge. gerli.com The sponge Agelas dispar was also found to contain 2-methoxy-14-methylpentadecanoic acid. nih.govresearchgate.net Furthermore, 2-hydroxy-14-methylpentadecanoic acid has been isolated from the phospholipids of the sponge Smenospongia aurea. wikidata.org The presence of this compound has also been reported in Chondrosia reniformis and Aplysina lacunosa. nih.gov

In mussels , this compound is considered a bacterial-derived fatty acid. plos.org In a study on freshwater mussels (Lampsilis cardium and L. siliquoidea), 14-methylpentadecanoic acid (iso, 16:0i) was included in the sum of bacterial-derived fatty acids measured in their foot tissue. plos.org Additionally, 14-methylpentadecanoic acid has been found in the soft tissues of the Far East bivalve mollusk Spisula sachalinensis. chemicalbook.com

Interactive Data Table: this compound in Marine Invertebrates

| Organism | Fatty Acid Identified | Key Findings | References |

| Amphimedon complanata (Sponge) | 2-methoxy-14-methylpentadecanoic acid | Found in phospholipids; likely of bacterial origin. | gerli.com |

| Agelas dispar (Sponge) | 2-methoxy-14-methylpentadecanoic acid | Identified in the sponge's fatty acid composition. | nih.govresearchgate.net |

| Smenospongia aurea (Sponge) | 2-hydroxy-14-methylpentadecanoic acid | Isolated from the phospholipids of the sponge. | wikidata.org |

| Chondrosia reniformis (Sponge) | This compound | Reported as a constituent of this sponge. | nih.gov |

| Aplysina lacunosa (Sponge) | This compound | Reported as a constituent of this sponge. | nih.gov |

| Lampsilis species (Freshwater Mussels) | 14-methylpentadecanoic acid (iso, 16:0i) | Considered a bacterial-derived fatty acid. | plos.org |

| Spisula sachalinensis (Bivalve Mollusk) | 14-Methylpentadecanoic acid | Found in the soft tissues of this mollusk. | chemicalbook.com |

Detection in Plant Lipid Profiles

The presence of this compound in plants is less commonly reported compared to microbial and marine invertebrate sources. However, branched-chain fatty acids are known components of plant lipids, although often in small concentrations. gerli.com Plants synthesize a wide array of lipids for various functions, including membrane structure and energy storage. ijs.si While the primary focus of plant lipid research has been on more common fatty acids, the occurrence of branched-chain fatty acids like this compound is an area of ongoing investigation.

Identification in Non-Human Animal Tissues and Metabolome Studies

This compound has been identified in the tissues of some non-human animals. For example, it is found in the scent gland secretions of the Central American burrowing snake, Loxocemus bicolor, suggesting a role in chemical signaling. Additionally, branched-chain fatty acids, including iso- and anteiso- forms, are present in the uropygial gland of ducks and the Harderian gland of guinea pigs. gerli.com While not specifically this compound, these findings highlight the presence of similar branched-chain fatty acids in various animal tissues. Metabolome studies are increasingly important for identifying and quantifying such compounds in biological systems.

Biosynthesis and Metabolic Pathways of 2 Methylpentadecanoic Acid

General Principles of Branched-Chain Fatty Acid Biosynthesis in Prokaryotes

In many bacteria, branched-chain fatty acids of the iso and anteiso series are major components of membrane lipids. asm.org The synthesis of these fatty acids, including 2-methylpentadecanoic acid, follows the general principles of the fatty acid synthase (FAS) II system, which is also responsible for producing straight-chain fatty acids. wikipedia.org The primary distinction lies in the initial priming step of synthesis. asm.orgnih.gov While straight-chain fatty acid synthesis typically starts with an acetyl-CoA primer, BCFA synthesis utilizes short-chain branched acyl-CoA molecules as primers. wikipedia.orgnih.gov

These branched primers are then elongated through the repetitive condensation of malonyl-CoA, in a cycle of reactions catalyzed by the FASII enzyme complex. wikipedia.orgoup.com The final products are typically branched-chain fatty acids ranging from 12 to 17 carbons in length. wikipedia.org The specific composition and proportions of these BCFAs tend to be characteristic for a given bacterial species. wikipedia.orgcdnsciencepub.com Bacteria that synthesize BCFAs often have specialized enzymes, such as specific 3-ketoacyl-ACP synthases, to accommodate the branched-chain substrates. nih.gov

Precursor Utilization and Incorporation into the Fatty Acid Chain

The synthesis of this compound, an even-numbered iso-series fatty acid, relies on precursors derived from the catabolism of branched-chain amino acids (BCAAs). wikipedia.orgcdnsciencepub.com The primary precursor for even-numbered iso-BCFAs is the amino acid valine. wikipedia.orgcdnsciencepub.comnih.gov

The pathway begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. wikipedia.orgfrontiersin.org This α-keto acid then undergoes oxidative decarboxylation to form isobutyryl-CoA. wikipedia.orgnih.gov This isobutyryl-CoA molecule serves as the specific primer that is elongated by the fatty acid synthase system. wikipedia.orgcdnsciencepub.com The elongation process involves the sequential addition of two-carbon units from malonyl-CoA. wikipedia.orgoup.com For instance, the synthesis of 14-methylpentadecanoic acid (isopalmitic acid) starts with a 2-methylpropanyl-CoA (isobutyryl-CoA) primer derived from valine. wikipedia.org Similarly, other BCAAs lead to different series of BCFAs. Leucine is the precursor for odd-numbered iso-fatty acids (e.g., 13-methyl-tetradecanoic acid), and isoleucine is the precursor for anteiso-series fatty acids (e.g., 12-methyl tetradecanoic acid). wikipedia.orgcdnsciencepub.comnih.gov

Some bacteria can also utilize exogenously supplied short-chain carboxylic acids, such as isobutyrate, as primers for BCFA synthesis. wikipedia.orgoup.com The availability of these precursors in the growth environment can significantly influence the final fatty acid composition of the bacterial cell membrane. cdnsciencepub.comnih.gov

| Precursor Amino Acid | Branched-Chain α-Keto Acid | Branched-Chain Acyl-CoA Primer | Resulting Fatty Acid Series | Example Fatty Acid |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA (2-Methylpropanyl-CoA) | Even-numbered iso-series | 14-Methylpentadecanoic acid |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA (3-Methylbutyryl-CoA) | Odd-numbered iso-series | 13-Methyltetradecanoic acid |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | Anteiso-series | 12-Methyltetradecanoic acid |

Enzymatic Mechanisms and Regulatory Control of Biosynthesis

The biosynthesis of this compound is a highly regulated process involving several key enzymes. The initial steps converting BCAAs into primers are critical control points.

Key Enzymatic Steps:

Transamination: The first step is catalyzed by a branched-chain amino acid aminotransferase (IlvE) , which converts the BCAA (valine, leucine, or isoleucine) into its corresponding branched-chain α-keto acid (BCKA). oup.comfrontiersin.org

Oxidative Decarboxylation: The BCKA is then decarboxylated to form the acyl-CoA primer. This crucial reaction is performed by the branched-chain α-keto acid dehydrogenase (Bkd) complex , also known as BCKA decarboxylase. wikipedia.orgfrontiersin.orgnih.gov This enzyme complex has a high affinity for branched-chain α-keto acids, making it essential for committing these precursors to fatty acid synthesis. wikipedia.orgnih.gov In Bacillus subtilis, the BCKA decarboxylase is distinct from the pyruvate (B1213749) decarboxylase used for straight-chain fatty acid priming and is indispensable for BCFA synthesis. nih.gov

Initiation of Elongation: The branched-chain acyl-CoA primer is then condensed with malonyl-ACP to start the elongation cycle. This initial condensation is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) . nih.govnih.govfrontiersin.org The substrate specificity of FabH is a major determinant of whether a cell produces branched- or straight-chain fatty acids. nih.govnih.gov In bacteria that produce BCFAs, FabH typically shows a preference for branched-chain acyl-CoA primers over acetyl-CoA. nih.govfrontiersin.org

Elongation: Subsequent elongation cycles are carried out by the other components of the fatty acid synthase II (FASII) system, using malonyl-CoA as the two-carbon donor. wikipedia.orgnih.gov

Regulatory Control: The synthesis of BCFAs is regulated by several factors. The relative abundance of different BCFAs is largely a function of the availability of the specific BCAA precursors. cdnsciencepub.com Changes in the concentration of malonyl-CoA and temperature can also alter the final chain length and composition of the fatty acids produced. wikipedia.org In B. subtilis, a two-component system, DesK and DesR, responds to temperature drops by upregulating the des gene, which is involved in fatty acid modification, demonstrating a link between environmental conditions and fatty acid composition. wikipedia.org Furthermore, heat-stable factors (HSFs) have been shown to alter the specificity of the BCKA decarboxylase for its substrates, thereby shifting the ratio of different BCFAs produced. wikipedia.org

| Enzyme/System | Function | Substrates | Products |

| Branched-chain amino acid aminotransferase (IlvE) | Transamination | Valine, Leucine, Isoleucine | α-Ketoisovalerate, α-Ketoisocaproate, α-Keto-β-methylvalerate |

| Branched-chain α-keto acid dehydrogenase (Bkd) | Oxidative decarboxylation to form primers | Branched-chain α-keto acids | Isobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA |

| β-Ketoacyl-ACP synthase III (FabH) | Initiation of fatty acid synthesis | Branched-chain acyl-CoAs, Malonyl-ACP | β-Ketoacyl-ACP |

| Fatty Acid Synthase II (FASII) | Elongation of the fatty acid chain | Acyl-ACP, Malonyl-CoA | Elongated Acyl-ACP |

| DesK/DesR System | Temperature-responsive regulation | Temperature drop | Upregulation of des gene |

Catabolic Pathways and Biotransformation in Model Organisms (Non-Human)

The breakdown of this compound and related branched-chain fatty acids has been studied in certain bacteria. These pathways often involve modifications of the standard β-oxidation cycle to handle the methyl branch.

In studies of anaerobic alkane degradation by sulfate-reducing bacteria, such as the isolate AK-01, a compound structurally similar to this compound, 2-methylhexadecanoic acid , has been identified as a metabolic intermediate. nih.govasm.org In this proposed pathway, the degradation of hexadecane (B31444) proceeds via a mechanism involving the addition of fumarate. nih.gov This leads to intermediates like methylpentadecylsuccinic acid, which is further metabolized through a series of reactions including a carbon skeleton rearrangement and β-oxidation. nih.gov The resulting 2-methylhexadecanoic acid is then believed to undergo further degradation via β-oxidation. nih.gov The presence of the methyl group at the α-carbon (C-2) requires a modified catabolic strategy. The β-oxidation of 2-methylhexadecanoic acid would yield propionyl-CoA in one of the cycles, which can then be further metabolized. nih.gov

Another example of BCFA biotransformation is seen in the microbial metabolism of the isoprenoid alkane pristane (B154290) (2,6,10,14-tetramethylpentadecane) by coryneform bacteria. pnas.org The oxidation of pristane leads to the formation of various branched-chain fatty acids, which are subsequently degraded. pnas.org While not directly involving this compound, these pathways illustrate the capability of microorganisms to catabolize complex branched-chain lipids, often involving a combination of ω-oxidation and β-oxidation to break down the carbon skeleton. pnas.org

Chemical Synthesis Methodologies for 2 Methylpentadecanoic Acid

Total Synthesis Approaches

Total synthesis provides a route to 2-methylpentadecanoic acid from simple, readily available starting materials. These multi-step sequences are designed to build the carbon skeleton and introduce the required functional groups with high precision.

Achieving the correct stereochemistry at the C-2 position is a critical challenge in the synthesis of this compound. Several strategies have been employed to introduce this chirality in a controlled manner.

One prominent method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. A widely used approach for the synthesis of 2-methylalkanoic acids employs chiral oxazolines, such as those derived from camphor. In a typical sequence, a chiral oxazoline (B21484) is alkylated, for instance with a tridecyl halide, to construct the main carbon chain. This is followed by methylation at the C-2 position. The chiral auxiliary directs the approach of the methyl group, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the oxazoline yields the desired (R)- or (S)-2-methylpentadecanoic acid with high enantiomeric excess. acs.orgresearchgate.net For example, (1S,5R,7R)-(−)-10,10-Dimethyl-3-ethyl-4-oxa-2-azatricyclo[5.2.1.0¹’⁵]dec-2-ene, derived from (1S)-1-amino-2-exo-hydroxyapocamphane, can be alkylated with high diastereoselectivity and then hydrolyzed to the corresponding (R)-2-methylalkanoic acids in high enantiomeric purity (93–98% e.e.). researchgate.net

Another effective chiral auxiliary is a (S)-4-benzyloxazolidinone. This has been used in a practical synthesis of the related long-chain fatty acid, (S)-2,15-dimethylpalmitic acid. The synthesis involves the acylation of the chiral auxiliary, followed by a diastereoselective methylation reaction using sodium hexamethyldisilazide (NaHMDS) and methyl iodide. Cleavage of the auxiliary then affords the chiral 2-methyl fatty acid. researchgate.net

Diastereomer resolution is another established technique. This involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography. Once separated, the resolving agent is cleaved to yield the individual enantiomers of the acid. A general method for the asymmetric synthesis of α-branched acids involves the resolution of diastereomeric amides formed from the acid and a chiral amine, such as (R)- or (S)-phenylethylamine. tandfonline.com

Furthermore, stereoselective synthesis can be achieved by starting with a chiral building block from the "chiral pool." For instance, the enantiomers of methyl 3-hydroxy-2-methylpropionate can serve as precursors for the synthesis of optically pure 4-methylalkanoic acids. This multi-step process involves silyl (B83357) protection of the hydroxyl group, reduction of the ester to a primary alcohol, tosylation, and subsequent copper-catalyzed cross-coupling with a Grignard reagent to extend the carbon chain. researchgate.net

The following table summarizes key stereoselective synthesis strategies for 2-methylalkanoic acids.

Table 1: Stereoselective Synthesis Strategies for 2-Methylalkanoic Acids| Strategy | Description | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Chiral oxazolines (e.g., from camphor), (S)-4-benzyloxazolidinone | High enantiomeric excess, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Diastereomer Resolution | A racemic mixture is converted into diastereomers, which are then separated. | Chiral resolving agents (e.g., (R)- or (S)-phenylethylamine) | Can be applied to a wide range of acids. | At least 50% of the material is the undesired enantiomer unless a racemization process is included. |

The construction of the C16 carbon chain of this compound can be approached in two main ways: linear and convergent synthesis.

A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately. These fragments are then joined together in the later stages of the synthesis. This approach is generally more efficient for complex molecules as it allows for the synthesis of key intermediates in parallel, and a low-yield step in one branch does not impact the entire synthesis as severely. scholarsresearchlibrary.com For long-chain fatty acids, a convergent strategy could involve the coupling of two smaller, functionalized fragments. For instance, the Suzuki-Miyaura cross-coupling reaction has been used to assemble large polydeoxypropionate chains with defined stereochemistry by joining advanced synthetic intermediates. researchgate.net This highlights how convergent strategies can be powerful for constructing complex, long-chain natural products.

The choice between a linear and convergent approach depends on the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions.

Synthesis of Derivatized and Analogous Structures for Research Probes

To study the metabolism and biological roles of this compound, researchers often require derivatized versions of the molecule that can be used as probes. These probes can be radiolabeled or tagged with fluorescent markers to enable their detection and tracking in biological systems.

Radiolabeled analogues are crucial for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). For example, 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), a β-methylated analogue, is used as a myocardial imaging agent. nih.govplos.org Its synthesis involves multiple steps, including the preparation of a thiophene (B33073) precursor which is then used to build the iodophenyl-substituted fatty acid chain. nih.gov

Fluorescently labeled analogues are valuable for cellular and tissue imaging. These are typically synthesized by coupling the fatty acid to a fluorescent dye. For instance, a near-infrared (NIR) fluorescent analogue of BMIPP, Alexa680-BMPP, was prepared by conjugating Alexa 680 to 15-(4-(3-aminopropyl)phenyl)-3-methylpentadecanoic acid. researchgate.net Another common strategy is to use "click chemistry." This involves synthesizing an azido-functionalized fatty acid, such as 15-azidopentadecanoic acid, which can then be efficiently coupled to a fluorescent probe containing a strained alkyne, like a DIBO-functionalized Alexa Fluor dye. researchgate.net

For analytical purposes, such as chiral discrimination by high-performance liquid chromatography (HPLC), fatty acids can be derivatized with chiral fluorescent reagents. This allows for the separation and quantification of the individual enantiomers of branched-chain fatty acids. tandfonline.com

The following table provides examples of derivatized this compound analogues used as research probes.

Table 2: Derivatized Analogues of Methyl-Branched Fatty Acids for Research| Probe Type | Example Analogue | Label | Application |

|---|---|---|---|

| Radiolabeled | [¹²³I]-BMIPP | Iodine-123 | Myocardial metabolic imaging (SPECT) |

| Fluorescent | Alexa680-BMPP | Alexa Fluor 680 | Near-infrared fluorescence imaging of heart tissue |

| Fluorescent | Alexa Fluor 647-azidopentadecanoic acid conjugate | Alexa Fluor 647 | In vivo optical imaging of fatty acid metabolism |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. This approach is particularly powerful for creating optically pure compounds like the enantiomers of this compound.

One strategy is enzymatic kinetic resolution . In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for this purpose. For example, Candida rugosa lipase (B570770) can catalyze the esterification of racemic 2-methylalkanoic acids. dntb.gov.uaresearchgate.netcapes.gov.br One enantiomer is converted to an ester more rapidly than the other, and the remaining unreacted acid is enriched in the other enantiomer. A limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. d-nb.infonih.gov

A more advanced chemoenzymatic approach involves an asymmetric enzymatic reaction followed by chemical modification . For instance, engineered variants of arylmalonate decarboxylase (AMDase) can catalyze the asymmetric decarboxylation of substituted malonic acids to produce optically active 2-methyl-3-alkenoic acids. These intermediates can then be chemically reduced, for example using diimide, to yield optically pure short-chain 2-methylalkanoic acids with excellent enantiopurity (up to 98% ee) and in good yields. d-nb.infonih.gov This cascade reaction, combining enzymatic and chemical steps in one pot, provides an efficient route to these chiral molecules.

Lipases are also used in the synthesis of fatty acid esters under mild conditions, which can be precursors to the final acid. The regioselectivity of lipases is a significant advantage, allowing for specific esterification or transesterification reactions. scirp.orgaminer.cn

Optimization and Efficiency Considerations in Laboratory Synthesis

The efficiency of a multi-step laboratory synthesis is determined by factors such as reaction yield, purity of intermediates, and the ease of purification. Optimizing these factors is crucial for a practical and sustainable synthesis.

Process modeling and simulation can be powerful tools for optimizing fatty acid production, especially on a larger scale. By creating models that account for variables like feedstock composition, temperature, and flow rates, it is possible to identify the most critical parameters and find the optimal conditions for maximizing yield and purity. researchgate.netugent.be For instance, in fatty acid distillation, the side-reflux ratio and reboiler temperature are key parameters that can be fine-tuned to improve separation efficiency. researchgate.net

The choice of solvent and catalyst also plays a major role in the efficiency and sustainability of a synthesis. There is a growing emphasis on using "green" solvents, which are less toxic and derived from renewable resources. For example, γ-valerolactone (GVL) has been identified as a suitable green solvent for the palladium-catalyzed decarbonylative dehydration of fatty acids to produce α-olefins. acs.org The development of solid acid catalysts is another area of focus, as they can be more easily separated from the reaction mixture and recycled, reducing waste. nih.gov

In enzymatic reactions, optimization involves screening different enzymes, selecting an appropriate reaction medium (which can include ionic liquids to enhance enzyme stability), and fine-tuning parameters like temperature and the molar ratio of substrates. researchgate.netnih.gov Response surface methodology is a statistical approach that can be used to systematically study the effects of multiple variables and find the optimal conditions for a reaction, such as the enzymatic synthesis of diacylglycerols from fatty acid distillates. researchgate.net

Advanced Analytical Techniques for 2 Methylpentadecanoic Acid Characterization and Quantification

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for isolating 2-methylpentadecanoic acid from complex mixtures. The choice between gas and liquid chromatography depends on the sample matrix, the required resolution, and the nature of the target analyte, including any structural variants.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound, typically after conversion to a more volatile form, such as a methyl ester (FAME). researchgate.net The selection of the appropriate GC column is the most critical factor in achieving a successful separation. fishersci.ca This choice is based on four key parameters: stationary phase, column internal diameter (I.D.), film thickness, and column length. fishersci.cawelch-us.com

Stationary Phase: The principle of "like dissolves like" governs the selection of the stationary phase. fishersci.ca For fatty acid methyl esters, which are relatively nonpolar, a nonpolar or intermediate polar column is often suitable. fishersci.ca However, to achieve specific separations, especially from other isomeric fatty acids, a more polar stationary phase is frequently required.

Nonpolar Phases: Columns with 100% dimethylpolysiloxane are nonpolar and separate compounds primarily based on their boiling points. labcompare.com

Intermediate and Polar Phases: For separating FAMEs with varying degrees of unsaturation or branching, columns with stationary phases containing polyethylene (B3416737) glycol (PEG), often referred to as wax columns, are highly effective due to their high polarity. labcompare.com Cyanopropyl-substituted polysiloxane columns also offer unique selectivity for FAMEs.

Column Dimensions: The column's dimensions—length, internal diameter (I.D.), and film thickness—are optimized to balance resolution, analysis time, and sample capacity. welch-us.com

Length: Standard columns are typically 30 meters long, offering a good balance between resolution and speed. For complex samples containing numerous fatty acids, longer columns (50-60 m) may be necessary to achieve adequate separation. welch-us.com

Internal Diameter (I.D.): The most common I.D. for capillary GC is 0.25 mm, which provides a good compromise between efficiency and sample capacity. fishersci.ca Narrower columns (e.g., 0.18 mm) increase efficiency but have lower sample capacity. welch-us.com

Film Thickness: A standard film thickness for FAME analysis is typically 0.25 µm. Thicker films can increase retention and are useful for analyzing highly volatile compounds, while thinner films are suitable for high molecular weight analytes. labcompare.com

Table 1: Guide to GC Column Selection for this compound Analysis

| Parameter | Selection Guideline | Rationale for this compound |

|---|---|---|

| Stationary Phase | Select based on analyte polarity. Use polar phases (e.g., PEG/wax, cyanopropyl) for separating isomers. fishersci.calabcompare.com | A polar column is recommended to resolve this compound from other C16 isomers like iso-palmitic acid (14-methylpentadecanoic acid) and straight-chain palmitic acid. nih.gov |

| Column Length | Start with 30 m for general applications. Use 50-60 m for complex mixtures. welch-us.com | A 30 m column is often sufficient, but a 60 m column may be needed if analyzing a complex biological sample with many fatty acids. |

| Internal Diameter (I.D.) | 0.25 mm I.D. offers a good balance of efficiency and sample capacity. fishersci.ca | Standard 0.25 mm I.D. is suitable for most quantitative applications. |

| Film Thickness | 0.20 - 0.25 µm is standard for FAME analysis. | A 0.25 µm film provides good retention and resolution for C16 FAMEs. |

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for the analysis of non-volatile derivatives or for separating structural variants under milder conditions. cerealsgrains.org While GC is more common for general fatty acid profiling, HPLC is valuable when dealing with thermally sensitive compounds or when specific types of separation are needed.

For fatty acids like this compound, reverse-phase HPLC is the most common approach. scielo.br Since fatty acids lack a strong chromophore for UV detection, derivatization is typically required to enhance sensitivity. cerealsgrains.org Common derivatizing agents include phenacyl bromides, such as p-bromophenacyl bromide, which attach a UV-absorbing group to the carboxylic acid moiety. cerealsgrains.org

The separation of structural variants, such as positional isomers of the methyl group, can be challenging. Method optimization often involves:

Stationary Phase: C18 (ODS) columns are widely used for separating fatty acid derivatives based on their hydrophobicity. scielo.br

Mobile Phase: A gradient elution using mixtures of acetonitrile, methanol, and water is commonly employed to resolve complex mixtures of fatty acid derivatives. scielo.brresearchgate.net Isocratic systems may be used for simpler mixtures but may not resolve closely related isomers like palmitic and oleic acids. cerealsgrains.org

LC can also be coupled with mass spectrometry (LC-MS) for enhanced identification capabilities, providing both retention time and mass-to-charge ratio information. nih.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. preprints.org

¹H NMR: The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the key expected signals are:

A triplet around 0.88 ppm corresponding to the terminal methyl group (C15) of the long alkyl chain.

A large, broad signal around 1.25 ppm from the repeating methylene (B1212753) (-CH₂-) groups in the aliphatic chain.

A doublet around 1.15 ppm from the methyl group at the C2 position.

A multiplet (sextet or quartet of doublets) around 2.45 ppm for the single proton at the C2 position, which is coupled to the C2-methyl group and the C3-methylene group.

A very broad singlet at high chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, the key signals would include:

A signal for the carboxylic acid carbon (C1) around 180-185 ppm.

A signal for the chiral carbon (C2) around 40-45 ppm.

A series of signals between 20-35 ppm for the methylene carbons of the alkyl chain.

A distinct signal for the C2-methyl carbon around 15-20 ppm.

A signal for the terminal methyl carbon (C15) around 14 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~11-12 (broad s) | ~183 |

| C2-H | ~2.45 (m) | ~41 |

| C2-CH₃ | ~1.15 (d) | ~17 |

| C3-H₂ | ~1.60 (m) | ~35 |

| -(CH₂)₁₀- | ~1.25 (br s) | ~25-32 |

| C14-H₂ | ~1.25 (m) | ~23 |

| C15-H₃ | ~0.88 (t) | ~14 |

Note: Predicted values are based on general chemical shift ranges for fatty acids and may vary based on solvent and experimental conditions. nih.govdocbrown.info

Mass spectrometry (MS), particularly when coupled with GC (GC-MS), is a primary tool for the identification and quantification of this compound. nih.gov The analysis is almost always performed on the methyl ester derivative (methyl 2-methylpentadecanoate) to improve volatility and chromatographic performance.

Electron Ionization (EI): In GC-MS, Electron Ionization (EI) is the most common ionization technique. jeol.com While EI is a "hard" ionization method that often leads to the absence of a clear molecular ion peak for long-chain FAMEs, it produces a rich fragmentation pattern that is highly characteristic of the molecule's structure. jeol.com

For methyl 2-methylpentadecanoate, the mass spectrum would be expected to show:

A weak or absent molecular ion (M⁺) peak at m/z 270 (for the methyl ester).

A prominent peak at m/z 88, resulting from a McLafferty rearrangement, which is characteristic of a fatty acid methyl ester with a methyl branch at the C2 position. This fragment corresponds to [CH₃-CH(COOCH₃)]⁺.

A base peak at m/z 74, which is also from a McLafferty rearrangement and is characteristic of saturated FAMEs in general.

A series of fragment ions separated by 14 Da, corresponding to the sequential loss of -CH₂- groups from the alkyl chain.

Soft Ionization: Techniques like Field Ionization (FI) are "soft" and produce clear molecular ions with minimal fragmentation, which is useful for confirming the molecular weight of the analyte. jeol.com

Preparation of Analytical Standards and Derivatization for Enhanced Detection

The reliability of quantitative analysis depends on the availability of pure analytical standards and effective derivatization methods.

Analytical Standards: A pure, certified analytical standard of this compound or its methyl ester is crucial for accurate identification (by comparing retention times and mass spectra) and for creating calibration curves for quantification. These standards can be synthesized or purchased from specialized chemical suppliers. For instance, methyl pentadecanoate (B1260718) is available as an analytical standard for use in GC and HPLC. sigmaaldrich.com

Derivatization: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. gcms.cz For GC analysis of this compound, two main types of derivatization are common:

Esterification: This is the most common method, converting the carboxylic acid to its methyl ester (FAME). This increases volatility and reduces peak tailing during GC analysis. restek.com Reagents used for this purpose include:

Boron trifluoride (BF₃) in methanol. restek.com

Methanolic HCl or sulfuric acid. researchgate.net

Base-catalyzed methods using sodium methoxide (B1231860) or potassium methoxide. perlan.com.pl

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a trimethylsilyl ester. researchgate.netgcms.cz This also increases volatility and thermal stability. Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com

Often, a catalyst like trimethylchlorosilane (TMCS) is added (e.g., BSTFA + 1% TMCS) to enhance the reaction rate. restek.com

The choice of derivatization reagent depends on the sample matrix and the presence of other functional groups. gcms.cz For instance, silylation is highly effective but TMS derivatives can be sensitive to moisture. colostate.edu Esterification to form FAMEs is robust and widely used for fatty acid analysis in many fields. researchgate.net

Table 3: Common Derivatization Methods for this compound

| Method | Reagent(s) | Derivative Formed | Typical Reaction Conditions | Advantages |

|---|---|---|---|---|

| Esterification (Acid-Catalyzed) | 14% Boron Trifluoride in Methanol (BF₃-MeOH) | Methyl 2-methylpentadecanoate (FAME) | Heat at 60-100°C for 5-60 minutes. restek.com | Effective, widely used, produces stable derivatives. |

| Esterification (Base-Catalyzed) | Sodium Methoxide (NaOMe) in Methanol | Methyl 2-methylpentadecanoate (FAME) | Room temperature or gentle heat for 5-15 minutes. perlan.com.pl | Fast, mild conditions, fewer artifacts. |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl 2-methylpentadecanoate (TMS-Ester) | Heat at 60-75°C for 30-60 minutes. restek.com | Highly reactive, derivatizes other active hydrogens (e.g., -OH), good for GC-MS. |

Quantitative Analytical Method Validation in Complex Biological Matrices (Non-Human)

The robust quantification of this compound in complex non-human biological matrices, such as bovine milk, ruminant tissues, and plasma, is fundamental for research in animal nutrition, physiology, and disease biomarker discovery. The validation of analytical methods ensures that the data generated are reliable, accurate, and reproducible. gavinpublishers.comglobalresearchonline.net Method validation is a process that provides documented evidence that a specific analytical procedure is suitable for its intended purpose. globalresearchonline.net Key performance parameters evaluated during validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). woah.orgresearchgate.net

A comprehensive validation process for a quantitative method for this compound in a non-human biological matrix, for instance, bovine milk fat, would typically involve the following assessments:

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For the quantification of this compound, a calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the coefficient of determination (R²).

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. researchgate.net It is often assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.netwoah.org These are often determined based on the signal-to-noise ratio of the analytical instrument. amegroups.org

The following tables present representative data from a hypothetical validation of a GC-MS method for the quantification of this compound in bovine milk fat.

Table 1: Linearity and Range for this compound Quantification

| Parameter | Result |

| Linear Range | 0.1 - 50 µg/mL |

| Regression Equation | y = 15789x - 3456 |

| Coefficient of Determination (R²) | > 0.998 |

This table illustrates the linear working range for the assay and the strong correlation between the concentration and the instrument response.

Table 2: Accuracy and Precision of the Method| Spiked Concentration (µg/mL) | Mean Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| 0.5 (Low QC) | 98.2 | 4.5 | 6.8 |

| 5.0 (Mid QC) | 101.5 | 3.2 | 5.1 |

| 40.0 (High QC) | 99.7 | 2.8 | 4.3 |

QC: Quality Control. This table demonstrates the method's high accuracy (recoveries close to 100%) and good precision (low RSD values) at different concentration levels.

Table 3: Sensitivity of the Method| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | 0.03 |

| Limit of Quantification (LOQ) | 0.1 |

This table indicates the lowest concentrations of this compound that can be reliably detected and quantified by the method.

Mechanistic Investigations and Biological Roles of 2 Methylpentadecanoic Acid Non Clinical Context

Role in Microbial Membrane Lipid Composition and Stability

2-Methylpentadecanoic acid is a type of branched-chain fatty acid (BCFA). In many bacteria, particularly Gram-positive species, BCFAs are significant components of the cell membrane, where they play a critical role in maintaining membrane fluidity and stability. asm.org The structure of BCFAs, with their methyl branches, disrupts the tight packing of acyl chains, which lowers the phase transition temperature and increases the membrane's fluidity. asm.org This is crucial for bacteria to adapt to various environmental conditions.

Table 1: General Influence of Stressors on Bacterial Membrane Fatty Acid Composition

| Environmental Stressor | Observed Change in Membrane Fatty Acids | Consequence for Membrane | Reference(s) |

| Low Temperature | Increase in anteiso-BCFAs and unsaturated fatty acids | Increases fluidity to counteract cold-induced rigidity | asm.orgresearchgate.net |

| High pH (Alkaline) | Higher proportions of BCFAs, especially anteiso forms | Increases fluidity, may limit alkali damage | nih.govasm.org |

| Low pH (Acidic) | Higher proportions of straight-chain fatty acids (SCFAs) | Decreases fluidity | nih.govasm.org |

| CO₂ / Anaerobiosis | Modulation of BCFA and SCFA content | Adaptation to altered metabolic states | asm.org |

Influence on Microbial Growth, Adaptation, and Stress Response

The ability of microorganisms to modify their membrane lipid composition, including their BCFA content, is fundamental to their survival and growth under stressful conditions. asm.org The incorporation of BCFAs like this compound is a direct adaptive response to environmental challenges. researchgate.net For example, enhanced synthesis of BCFAs is a known defense mechanism against cold stress, allowing bacteria to maintain the necessary membrane fluidity for essential cellular processes at low temperatures. researchgate.net

This adaptive capability is particularly well-documented in the context of pH stress. In Listeria monocytogenes, the modulation of BCFA content is crucial for adaptation to both acidic and alkaline environments. nih.govasm.org Mutants unable to properly regulate their BCFA composition show reduced growth at adverse pH levels. nih.govasm.org This suggests that the presence and regulation of specific BCFAs are directly linked to the organism's ability to tolerate and grow in environments with fluctuating pH. nih.gov By altering the fatty acid profile, microbes can protect the cell membrane from damage, maintain proton motive force, and ensure the proper functioning of membrane-bound proteins, all of which are essential for growth and proliferation. asm.orgnih.gov

Table 2: Role of Branched-Chain Fatty Acids in Microbial Adaptation

| Adaptive Response | Mechanism | Implication for Microbial Growth | Reference(s) |

| Theroadaptation | Increased synthesis of anteiso-BCFAs at low temperatures. | Maintains membrane fluidity, allowing for continued growth in the cold. | asm.orgresearchgate.net |

| pH Tolerance | Increased BCFA content in alkaline conditions; decreased in acidic conditions. | Preserves membrane integrity and function across a range of pH values, enabling survival and growth. | asm.orgnih.govasm.org |

| General Stress Response | Shifts in metabolic pathways lead to changes in fatty acid synthase concentrations and types of fatty acids produced. | Allows redirection of cellular resources to mount emergency responses, ensuring survival over proliferation. | nih.gov |

Biochemical Interactions in Non-Human Biological Systems (e.g., Enzyme Substrates or Modulators)

In non-human biological systems, this compound primarily functions as a structural component of lipids and a product of specific enzymatic pathways. Bacteria synthesize BCFAs through a conserved pathway where the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a key determining factor in the type of branched-chain primer selected for fatty acid synthesis. asm.org The intermediates for BCFA synthesis are derived from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. asm.org

While extensive research on this compound as a specific enzyme modulator in non-human systems is limited in the available literature, fatty acids in general are known to be substrates for a wide array of enzymes. For example, long-chain fatty acyl-CoA thioesterases are enzymes that hydrolyze fatty acyl-CoAs into free fatty acids and Coenzyme A, playing a role in fatty acid trafficking and metabolism. researchgate.net Although not specifically demonstrated for this compound, it is plausible that it serves as a substrate or product in similar enzymatic reactions within the organisms that produce it, such as marine sponges and bacteria. nih.govnih.gov Studies on related methyl-branched fatty acids have shown they can influence the expression of genes related to lipid metabolism, suggesting a potential regulatory role, though this has primarily been explored in mammalian cells. mdpi.com

Ecological Significance and Inter-Species Chemical Communication

This compound has been identified as a natural product in several marine invertebrates, particularly sponges. nih.gov Its presence has been confirmed in the species Chondrosia reniformis, Aplysina lacunosa, and Agelas dispar. nih.govnih.govulpgc.es Sponges are sessile organisms that rely on chemical defenses to deter predators, prevent biofouling, and compete for space. The unique fatty acid profiles of sponges, often rich in unusual structures like BCFAs, are believed to contribute to these defensive strategies.

Table 3: Documented Occurrence of this compound in Marine Organisms

| Organism | Phylum | Finding | Reference(s) |

| Chondrosia reniformis | Porifera (Sponge) | Identified as a component of the sponge's chemical composition. | nih.govulpgc.es |

| Aplysina lacunosa | Porifera (Sponge) | Reported as a constituent fatty acid. | nih.govresearchgate.net |

| Agelas dispar | Porifera (Sponge) | Identified as a 2-methoxylated derivative in phospholipids (B1166683). | nih.gov |

Contributions to Plant Physiology and Metabolism

The biosynthetic pathways for branched-chain amino acids, which serve as precursors for BCFAs, are known to exist in plants. asm.org However, based on the available scientific literature, the specific occurrence and physiological roles of this compound in plant physiology and metabolism are not well-documented. While plants produce a vast array of fatty acids that are crucial for energy storage, membrane structure, and signaling, the focus of research has primarily been on straight-chain saturated and unsaturated fatty acids. The contribution of specific BCFAs like this compound to plant life remains an area requiring further investigation.

Comparative Studies of 2 Methylpentadecanoic Acid with Analogues and Isomers

Structural Comparisons with Other Methyl-Branched Fatty Acids

Methyl-branched fatty acids are characterized by the presence of one or more methyl groups along their carbon backbone. The position of this methyl group defines the fatty acid's classification and significantly influences its physical properties, such as its melting point and fluidity. 2-Methylpentadecanoic acid belongs to a broad class of branched-chain fatty acids (BCFAs) that includes various isomers and analogues. acs.org

A primary classification distinguishes between iso- and anteiso- branched-chain fatty acids. Iso- fatty acids have a methyl group on the penultimate carbon atom (the second to last from the non-carboxyl end), while anteiso- fatty acids have a methyl group on the antepenultimate carbon atom (the third to last). nih.govnih.gov this compound, with its methyl group at the alpha-position (carbon 2), represents a different structural motif compared to the more common iso- and anteiso- forms.

Another important analogue for comparison is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a polymethylated fatty acid found in dairy products, meat, and fish. nih.govnih.gov Its multiple methyl branches create significant steric hindrance, which has profound implications for its metabolic breakdown.

The structural differences among these fatty acids are summarized in the table below.

| Feature | This compound | 14-Methylpentadecanoic Acid (iso-Hexadecanoic Acid) | 13-Methylpentadecanoic Acid (anteiso-Hexadecanoic Acid) | Phytanic Acid (3,7,11,15-Tetramethylhexadecanoic Acid) |

| IUPAC Name | This compound | 14-Methylpentadecanoic acid | 13-Methylpentadecanoic acid | 3,7,11,15-Tetramethylhexadecanoic acid |

| Molecular Formula | C16H32O2 | C16H32O2 | C16H32O2 | C20H40O2 |

| Position of Methyl Branch(es) | Carbon 2 (α-position) | Carbon 14 (penultimate) | Carbon 13 (antepenultimate) | Carbons 3, 7, 11, 15 |

| Classification | α-Methyl-branched fatty acid | iso-Branched fatty acid | anteiso-Branched fatty acid | Polymethy-branched fatty acid |

| Structural Characteristic | Methyl group near the carboxyl head | Methyl group at the end of the acyl chain | Methyl group near the end of the acyl chain | Multiple methyl groups along the chain |

This table provides a structural comparison of this compound with its common isomers and a key analogue.

Differential Biosynthetic Pathways and Metabolic Fates of Isomeric Forms

The biosynthetic origins and metabolic breakdown of methyl-branched fatty acids vary significantly depending on their isomeric form.

iso- and anteiso- Fatty Acid Biosynthesis: In many bacteria, the synthesis of iso- and anteiso- fatty acids utilizes primers derived from the catabolism of branched-chain amino acids (BCAAs). nih.gov Iso- fatty acids are typically initiated from isobutyryl-CoA (derived from valine) or isovaleryl-CoA (from leucine), leading to even- and odd-numbered carbon chains, respectively. Anteiso- fatty acids are initiated from 2-methylbutyryl-CoA, a catabolite of isoleucine. plos.org The fatty acid synthase system then elongates these primers through the addition of malonyl-CoA units. nih.gov

Metabolism of Phytanic Acid: Due to the methyl group on its beta-carbon (carbon 3), phytanic acid cannot be directly metabolized through the typical beta-oxidation pathway. Instead, it first undergoes alpha-oxidation in peroxisomes. nih.gov This process involves the removal of the first carbon atom to produce pristanic acid, which has a methyl group on its alpha-carbon. Pristanic acid can then be degraded further via peroxisomal beta-oxidation. nih.gov

Metabolism of this compound: Fatty acids with a methyl group at the alpha-position, such as this compound, also present a challenge to standard beta-oxidation. The presence of the methyl group on the second carbon can sterically hinder the enzymes involved in the beta-oxidation spiral. The metabolism of such compounds is less universally defined than that of phytanic acid but is understood to proceed through pathways that can accommodate this branching.

A summary of the key metabolic differences is presented below.

| Fatty Acid Type | Primary Biosynthetic Precursor (in bacteria) | Initial Metabolic Pathway | Key Metabolic Feature |

| iso- Fatty Acids | Isobutyryl-CoA (from Valine), Isovaleryl-CoA (from Leucine) | Beta-oxidation | Standard degradation pathway |

| anteiso- Fatty Acids | 2-Methylbutyryl-CoA (from Isoleucine) | Beta-oxidation | Standard degradation pathway |

| Phytanic Acid | Dietary (from chlorophyll) | Alpha-oxidation, followed by Beta-oxidation | Requires initial alpha-oxidation to bypass the beta-methyl group |

| This compound | Various | Beta-oxidation (modified) | Methyl group at C-2 can hinder standard beta-oxidation enzymes |

This table outlines the differential biosynthetic and metabolic pathways for various forms of methyl-branched fatty acids.

Comparative Analysis of Biological Activities in Model Organisms (Non-Human)

Branched-chain fatty acids exhibit a range of biological activities that can differ based on their specific structure. Studies in non-human model organisms have begun to elucidate these distinctions.

General activities of BCFAs include anti-inflammatory and lipid-lowering effects, often mediated through the activation of nuclear receptors like PPARα. nih.gov They are also integral to maintaining cell membrane fluidity in certain bacteria. nih.gov

In a study using rats, specific iso- fatty acids demonstrated potent biological effects. For instance, iso-C13:0 and iso-C15:0 were found to have strong inhibitory activities on gastric secretion. When administered intraduodenally, iso-C15:0 significantly inhibited gastric juice secretion and showed protective effects against ulceration.

The biological activities of phytanic acid are of significant interest due to its accumulation in Refsum disease, a neurological disorder. In model organisms, high levels of phytanic acid can be toxic. Its metabolism is crucial for preventing this toxicity. The metabolic intermediates of branched-chain fatty acids can also influence broader metabolic processes, including the tricarboxylic acid (TCA) cycle and the complete oxidation of other fatty acids. frontiersin.org

The table below compares the known biological activities of different branched-chain fatty acids in non-human models.

| Fatty Acid / Isomer | Model Organism | Observed Biological Activity |

| iso- C15:0 (14-Methylpentadecanoic acid) | Rats | Strong inhibition of gastric secretion; protection against experimental ulcers. |

| anteiso- Fatty Acids | Ruminants (in vitro rumen fluid) | Formed by microbial communities; their ratio to iso-fatty acids is influenced by diet. nih.gov |

| Phytanic Acid | General (various models) | Accumulation is associated with neurological toxicity; its metabolism is critical for detoxification. nih.gov |

| General BCFAs | Various cell/animal models | Regulate gene expression via PPARα, influence lipid metabolism, and possess anti-inflammatory properties. nih.gov |

This table provides a comparative overview of the biological activities of different methyl-branched fatty acids as observed in non-human model organisms.

Future Directions and Emerging Research Avenues for 2 Methylpentadecanoic Acid Studies

Advancements in Stereocontrolled Chemical Synthesis Design

The precise biological functions of 2-methylpentadecanoic acid are intrinsically linked to its stereochemistry. Future research will necessitate the development of more sophisticated and efficient methods for stereocontrolled chemical synthesis. While total synthesis of related methylated fatty acids has been achieved, often in multiple steps, a key future direction will be the design of synthetic pathways that offer high stereoselectivity for the chiral center at the C-2 position of this compound. nih.gov

Current synthetic strategies for complex molecules often rely on multi-step processes. rsc.orgrsc.org The development of novel catalytic systems, including asymmetric catalysts, could significantly streamline the synthesis of specific stereoisomers of this compound. This would enable researchers to produce pure enantiomers ((2R)-2-methylpentadecanoic acid and (2S)-2-methylpentadecanoic acid) in sufficient quantities for detailed biological evaluation. Access to these specific isomers is critical for elucidating their distinct roles in cellular processes and interactions with other molecules.

Key Research Objectives in Stereocontrolled Synthesis:

| Research Objective | Rationale | Potential Impact |

| Development of novel asymmetric catalysts | To achieve high enantiomeric excess in the synthesis of this compound isomers. | Enables the production of pure stereoisomers for functional studies. |

| Design of more efficient, shorter synthetic routes | To reduce the cost and time required for synthesis, making the compound more accessible for research. | Facilitates broader investigation into the compound's properties and applications. |

| Exploration of biocatalytic synthesis methods | To leverage the stereospecificity of enzymes for the production of specific isomers. | Offers a potentially more sustainable and highly selective synthetic route. |

Development of Novel High-Throughput Analytical Technologies

To fully comprehend the dynamics of this compound in complex biological and environmental matrices, the development of advanced analytical technologies is paramount. Current methods for fatty acid analysis, such as gas chromatography-mass spectrometry (GC-MS), often require derivatization and can be time-consuming. nih.gov While techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) show promise for the isomer-selective analysis of BCFAs without derivatization, there is a need for higher throughput. nih.gov

Future research should focus on developing and optimizing high-throughput analytical platforms capable of rapidly quantifying this compound and its various isomers. nih.gov This includes the integration of automated sample preparation with advanced separation and detection technologies. Comprehensive two-dimensional gas chromatography (GCxGC) is another powerful technique that can enhance the separation of complex fatty acid mixtures. newfoodmagazine.com The application and refinement of these technologies will be crucial for large-scale metabolomic and lipidomic studies, allowing for a more detailed understanding of how this compound levels change in response to various stimuli or in different disease states.

Emerging Analytical Technologies and Their Potential:

| Technology | Advantage for this compound Analysis | Future Development Focus |

| UHPLC-MS/MS | Allows for isomer-selective analysis without derivatization. nih.gov | Method optimization for increased throughput and sensitivity for long-chain BCFAs. |

| GCxGC-MS | Provides enhanced separation of complex fatty acid mixtures, improving isomer resolution. newfoodmagazine.com | Development of standardized methods for routine analysis of BCFAs in diverse samples. |

| Automated Sample Preparation | Reduces sample processing time and improves reproducibility. nih.gov | Integration with advanced analytical platforms for a seamless high-throughput workflow. |

Deeper Elucidation of Microbial Biosynthetic and Regulatory Networks

Bacteria are a primary source of branched-chain fatty acids, including this compound. nih.gov The biosynthesis of BCFAs is intricately linked to the metabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine. frontiersin.orgnih.gov Key enzymes in this pathway include branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase. asm.org While the general biosynthetic pathway is understood, a deeper elucidation of the specific enzymes and regulatory networks controlling the production of this compound is a critical area for future research.

In many bacteria, the production of fatty acids is tightly regulated to match the cell's growth rate. nih.gov Transcriptional regulators, such as CodY in Staphylococcus aureus, play a crucial role in controlling the expression of genes involved in BCAA and BCFA synthesis. asm.orgnih.gov Future studies should aim to identify and characterize the specific regulatory proteins and DNA binding motifs that govern the production of this compound in various microbial species. asm.org Understanding these complex regulatory networks could pave the way for engineering microorganisms to overproduce this specific fatty acid for various applications. morressier.com

Exploration of Specific Ecological and Environmental Roles

Branched-chain fatty acids are known to be important for the adaptation of bacteria to various environmental stresses, such as changes in pH and temperature. frontiersin.orgasm.org BCFAs influence the fluidity of bacterial cell membranes, which is crucial for maintaining cellular function under adverse conditions. asm.org For instance, in Listeria monocytogenes, an increased proportion of anteiso-BCFAs has been linked to tolerance of alkaline conditions. asm.org

However, the specific ecological and environmental roles of this compound remain largely unexplored. Future research should investigate the distribution and abundance of this fatty acid in different ecosystems, from soil and marine environments to the gut microbiomes of various organisms. researchgate.net By correlating the presence of this compound with specific environmental parameters and microbial community compositions, it may be possible to uncover its precise ecological functions. This could include roles in inter-species signaling, biofilm formation, or as a biomarker for particular microbial activities or environmental conditions.

Potential Applications in Non-Clinical Industrial Biotechnology or Materials Science

The unique physical and chemical properties of branched-chain fatty acids, such as a lower melting point and enhanced stability, make them attractive for various industrial applications. creative-proteomics.com There is growing industrial interest in using BCFAs for the production of personal care products, biodegradable lubricants, and surfactants with improved performance characteristics like better solubility and hard water tolerance. researchgate.net

Future research should explore the potential of this compound and its derivatives in these and other non-clinical applications. This could involve leveraging microbial production systems to sustainably generate large quantities of the fatty acid. libretexts.orgsemanticscholar.org Furthermore, the specific properties of this compound could be exploited in the development of novel biomaterials. For example, its incorporation into polymers could lead to the creation of bioplastics with tailored flexibility and degradation profiles. libretexts.org The exploration of these applications in industrial biotechnology and materials science represents a promising avenue for translating fundamental research on this compound into practical, real-world solutions.

Q & A

Q. What are the established methods for synthesizing 2-methylpentadecanoic acid with high purity for laboratory use?

Synthesis typically involves esterification of precursor fatty acids followed by fractional distillation or recrystallization. Key steps include:

- Precursor selection : Use of branched-chain fatty acid derivatives (e.g., methyl esters) to introduce the methyl group at the C2 position.

- Purification : Employ silica gel chromatography or preparative HPLC to isolate the compound, with purity validated via GC-MS or NMR .

- Quality control : Monitor for side products (e.g., straight-chain isomers) using retention time matching in GC analysis .

Q. How can this compound be quantified in complex biological matrices like microbial cultures or tissue homogenates?

A validated LC-MS/MS protocol is recommended:

- Extraction : Use a Folch or Bligh-Dyer method with chloroform-methanol to isolate lipids.

- Derivatization : Methylation with BF₃-methanol to enhance volatility for GC-MS or direct analysis via reverse-phase LC-MS/MS.

- Calibration : Include internal standards (e.g., deuterated this compound) to correct for matrix effects .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Storage : Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation.

- Incompatibilities : Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the compound.

- Hygroscopicity : Use desiccants in storage containers to minimize moisture absorption, which can alter reactivity .

Q. What is the biological significance of this compound in microbial or mammalian systems?

The compound has been implicated in modulating gut microbiome diversity. For example, in murine models, it negatively correlates with microbial Shannon diversity indices, suggesting a role in competitive inhibition of specific taxa (e.g., Clostridium spp.) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound (e.g., pro- vs. anti-inflammatory effects) be resolved?

- Source analysis : Compare study designs for differences in dose ranges (µM vs. mM), cell types (primary vs. immortalized), or microbial consortia.

- Metabolite profiling : Assess degradation products (e.g., β-oxidation intermediates) that may confound results .

- Mechanistic studies : Use isotopic tracing (¹³C-labeled this compound) to track incorporation into lipid rafts or signaling pathways .

Q. What experimental designs are optimal for studying interactions between this compound and host-microbe metabolic networks?

- Gnotobiotic models : Colonize germ-free mice with defined microbial communities (e.g., Bifidobacterium-dominant consortia) and monitor metabolite flux.

- Multi-omics integration : Pair metagenomics (microbiome composition) with metabolomics (SCFA and branched-chain fatty acid levels) to identify causal links .

- Kinetic studies : Use time-resolved sampling to capture dynamic changes in microbial populations and host responses .

Q. How can analytical challenges in resolving this compound from structural isomers (e.g., 3-methylpentadecanoic acid) be addressed?

- Chromatographic optimization : Use a phenyl-hexyl LC column with isocratic elution (acetonitrile:water 85:15 + 0.1% formic acid) to enhance separation.

- Tandem MS : Employ MRM transitions specific to the methyl branch (e.g., m/z 256 → 143 for 2-methyl vs. m/z 256 → 129 for 3-methyl) .

Q. What strategies are effective for elucidating the metabolic fate of this compound in vivo?

- Isotope labeling : Synthesize ¹³C-labeled this compound to track β-oxidation products (e.g., propionyl-CoA) via flux analysis.

- Enzyme assays : Test recombinant acyl-CoA dehydrogenases for substrate specificity toward branched vs. straight-chain fatty acids.

- Tissue-specific knockout models : Use Cre-lox systems to delete fatty acid transport proteins (e.g., CD36) in enterocytes or hepatocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products